alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol
Description
alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol is a synthetic phenolic derivative structurally characterized by:
- A nonyl group (C₉H₁₉) substituted at the 4-position of the aromatic ring.
- A bis(2-hydroxyethyl)amino group (-N(CH₂CH₂OH)₂) attached at the alpha position relative to the hydroxyl group on the o-cresol backbone .
The molecular structure (Fig. 1, inferred from ) suggests a hybrid amphiphilic character due to the hydrophobic nonyl chain and hydrophilic hydroxyethyl groups. Its molecular formula is tentatively calculated as C₂₀H₃₅NO₃, though precise validation requires experimental confirmation. This compound’s unique substituents likely enhance its utility in industrial applications such as surfactants, emulsifiers, or stabilizers.
Properties
CAS No. |
20073-52-3 |
|---|---|
Molecular Formula |
C20H35NO3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-18-10-11-20(24)19(16-18)17-21(12-14-22)13-15-23/h10-11,16,22-24H,2-9,12-15,17H2,1H3 |
InChI Key |
SRFJBZVWGULNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol typically involves the reaction of 4-nonyl-o-cresol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Hydrolysis and Oxidation
The phenolic hydroxyl group and hydroxyethyl moieties may undergo hydrolysis or oxidation under acidic/basic conditions. For example:
-
Phenol oxidation : Potential conversion to quinones or carbonyl compounds under oxidative conditions (e.g., peroxides or metal catalysts).
-
Hydroxyethyl chain oxidation : Oxidation of the secondary alcohol groups to ketones or carboxylic acids.
Nucleophilic Substitution
The amino group’s lone pairs may participate in nucleophilic attacks, such as:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acetylation : Reaction with acyl chlorides to form amides.
Ozone Reactivity
The amino group’s reactivity with ozone was observed in analogous nitrogen-containing compounds . Ozone may react with the secondary amine to form primary ozonides via the Criegee mechanism, potentially leading to cleavage products.
Data Tables
Table 1: Potential Reaction Pathways
Table 2: Environmental and Toxicological Data
| Category | Observations | Relevance |
|---|---|---|
| Bioaccumulation | Potential due to nonyl chain | Environmental persistence |
| Toxicity | Analogous EPs/AAs show endocrine/neurotoxic effects | Regulatory concern |
Research Implications
Further studies are needed to:
-
Characterize degradation kinetics under environmental conditions.
-
Assess bioaccumulative potential via partitioning experiments.
-
Evaluate toxicological endpoints (e.g., endocrine disruption) for risk assessment.
This compound’s reactivity highlights the importance of structural features (e.g., hydroxyl groups, alkyl chains) in determining environmental fate and biological interactions.
Note : Data gaps exist for direct experimental studies on this compound, necessitating further research to validate inferred mechanisms.
Scientific Research Applications
Biological Applications
alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol has been studied for its potential biological effects, particularly in relation to endocrine disruption and neurotoxicity. Research indicates that compounds with similar structures can interact with hormonal pathways, leading to developmental and reproductive effects. For instance, studies have identified various chemicals that exhibit endocrine activity, prompting further investigation into their safety and regulatory status .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various polymers and surfactants. Its ability to form hydrogen bonds due to the presence of hydroxyl groups makes it valuable in creating stable emulsions and dispersions. It is often utilized in the formulation of industrial products such as coatings, adhesives, and sealants where enhanced adhesion properties are required.
Environmental Monitoring
The compound is included in studies assessing environmental pollutants and their impacts on human health. As a phenolic compound, it may be detected in wastewater and environmental samples, necessitating monitoring for potential toxicity. Research has highlighted the importance of tracking such chemicals due to their persistence and bioaccumulation potential in aquatic environments .
Material Science
In material science, this compound is explored for its role in modifying the properties of polymers. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability while providing functional properties such as antimicrobial activity or improved water resistance.
Case Study 1: Endocrine Disruption Assessment
A comprehensive study examined a range of chemicals similar to this compound for their endocrine-disrupting potential. The research involved high-throughput screening methods that identified several compounds exhibiting significant hormonal activity, suggesting a need for further biomonitoring and risk assessment strategies .
Case Study 2: Polymer Application Development
In an industrial setting, this compound was tested as a modifier in polyurethane formulations. The results demonstrated improved adhesion properties and flexibility compared to standard formulations without this additive. This case highlights the compound's utility in enhancing product performance in commercial applications .
Mechanism of Action
The mechanism of action of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Molecular and Physical Properties
*Calculated based on substituent contributions.
Key Observations :
- The nonyl chain in the target compound increases molecular weight by ~250% compared to o-cresol, enhancing lipophilicity.
- The bis(2-hydroxyethyl)amino group introduces polarity, improving water solubility relative to nonylphenol analogs but reducing it compared to 4-amino-o-cresol.
Biological Activity
alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol, commonly known as a nonylphenol ethoxylate derivative, is a compound of significant interest due to its biological activity and potential implications in environmental and human health. This article reviews the biological activity of this compound, focusing on its endocrine-disrupting properties, toxicity, and potential applications in various fields.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a nonyl group attached to a cresol moiety, with two hydroxyethylamine groups that contribute to its solubility and reactivity in biological systems .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Endocrine Disruption : This compound has been implicated in endocrine disruption, particularly in relation to estrogenic activity. Studies have shown that it can mimic estrogen, potentially leading to reproductive and developmental toxicity .
- Toxicity : Research indicates that exposure to nonylphenol derivatives may result in various toxicological effects, including neurotoxicity and developmental toxicity. The compound has been associated with adverse effects on aquatic organisms due to its bioaccumulation potential .
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for use in biocides or preservatives .
1. Endocrine Disruption Assessment
A study utilizing high-throughput screening assays identified this compound as an endocrine disruptor that increases the synthesis of estradiol (E2) in human adrenocortical carcinoma cells (H295R). The results indicated that the compound significantly elevated E2 levels, suggesting its potential role in breast cancer risk factors .
2. Toxicological Evaluation
A comprehensive evaluation of nonylphenol derivatives highlighted their toxicity to aquatic organisms. The study found that compounds with greater than 2% water extractability posed higher risks to aquatic life, indicating the need for careful monitoring and regulation .
Research Findings
Q & A
Q. Table 1: Reaction Conditions from Literature
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-nonyl-o-cresol + bis(2-hydroxyethyl)amine | Ethanol | 70 | 12 | 75–85 |
| 4-nonyl-o-cresol + bis(2-chloroethyl)amine | THF | 80 | 24 | 60–70 |
Advanced: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
The nonyl chain and bis(2-hydroxyethyl)amino group introduce steric hindrance, complicating regioselectivity. Strategies include:
- Protecting groups : Temporarily block hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) moieties to direct substitution .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Gaussian software) to optimize reaction pathways .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.5–7.2 ppm, hydroxyethyl groups at δ 3.4–3.8 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) functionalities.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. Table 2: Key Spectral Signatures
| Technique | Functional Group | Signature |
|---|---|---|
| ¹H NMR | Aromatic protons | δ 6.7–7.1 (multiplet) |
| FT-IR | -OH stretch | 3350 cm⁻¹ (broad) |
Advanced: How to resolve contradictions in spectral data (e.g., overlapping peaks)?
Methodological Answer:
- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in the nonyl chain.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Hyphenated techniques : LC-MS or GC-MS for impurity profiling under thermal stress (e.g., 40–200°C ramping) .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
Q. Table 3: Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| LogP | ~3.8 | HPLC (C18 column) |
| pKa (OH) | 9.2 | Potentiometric titration |
Advanced: How do solvent systems influence its aggregation behavior?
Methodological Answer:
The bis(2-hydroxyethyl)amino group promotes micelle formation in polar solvents. Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) in aqueous buffers (e.g., 0.1–10 mM). Compare with structurally similar surfactants (e.g., diethanolamine derivatives) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Disposal : Neutralize with 10% acetic acid before incineration .
Advanced: How to analyze thermal decomposition products?
Methodological Answer:
- TGA-FTIR : Track mass loss (30–500°C) and identify gaseous byproducts (e.g., CO₂, NH₃).
- GC-MS : Detect volatile degradation products (e.g., nonylphenol) using a DB-5MS column .
Basic: What functional group reactivities are critical for derivatization?
Methodological Answer:
- Amino group : Reacts with aldehydes (Schiff base formation) or acyl chlorides.
- Hydroxyl group : Participate in etherification (e.g., Williamson synthesis) or esterification .
Advanced: How does this compound compare to other alkylated cresol derivatives?
Methodological Answer:
Comparative studies using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
